molecular formula C15H18N2O2 B15234093 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one

Cat. No.: B15234093
M. Wt: 258.32 g/mol
InChI Key: CIWKRMFBLOMKKV-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a dimethylamino group and a vinyl group in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one typically involves the reaction of 3-(dimethylamino)benzoic acid with 1-vinylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one is unique due to the presence of both the dimethylamino and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one, often referred to as DMABVP, is a compound of interest in various biological and pharmacological studies. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 258.32 g/mol . The compound's structure features a vinylpyrrolidinone moiety linked to a dimethylaminobenzoyl group, which contributes to its unique biological activity.

The biological activity of DMABVP primarily revolves around its interaction with biological membranes and proteins. Studies indicate that DMABVP exhibits:

  • Antimicrobial Properties : Preliminary investigations suggest that DMABVP has significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects : DMABVP has demonstrated cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on the antimicrobial efficacy of DMABVP revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency .
  • Antioxidant Activity Assessment : In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that DMABVP exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value of 50 µg/mL, which is comparable to standard antioxidants like ascorbic acid .
  • Cytotoxicity Studies : Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that DMABVP induced significant cytotoxic effects with IC50 values ranging from 20 to 50 µM. Flow cytometry analysis indicated that the compound triggers apoptosis in these cells .

Data Table: Biological Activities of DMABVP

Activity Type Tested Organisms/Cells Observations IC50/MIC Values
AntimicrobialS. aureus, E. coliInhibition of growthMIC: 32-128 µg/mL
AntioxidantDPPH RadicalScavenging effectIC50: 50 µg/mL
CytotoxicityHeLa, MCF-7Induction of apoptosisIC50: 20-50 µM

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[3-(dimethylamino)benzoyl]-1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C15H18N2O2/c1-4-17-9-8-13(15(17)19)14(18)11-6-5-7-12(10-11)16(2)3/h4-7,10,13H,1,8-9H2,2-3H3

InChI Key

CIWKRMFBLOMKKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)C2CCN(C2=O)C=C

Origin of Product

United States

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